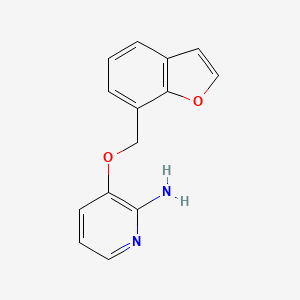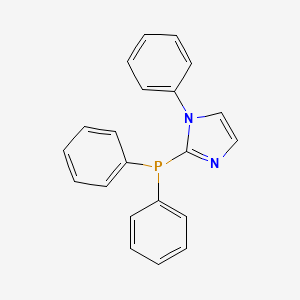![molecular formula C36H20Br4N2 B12591960 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole) CAS No. 597570-69-9](/img/structure/B12591960.png)
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole): is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their extensive applications in various fields, including organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two carbazole units connected via a biphenyl linker, with bromine atoms attached to specific positions on the carbazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) typically involves multi-step organic reactions. One common method includes the bromination of carbazole derivatives followed by coupling reactions to form the biphenyl linkage. The reaction conditions often involve the use of catalysts such as copper (I) salts and ligands to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carbazole quinones.
Reduction: Formation of partially or fully reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in biological applications such as anticancer agents, antimicrobial agents, and enzyme inhibitors .
Industry: In the industrial sector, the compound is utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its excellent charge transport properties .
Wirkmechanismus
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s ability to transport charge is attributed to its conjugated structure, which allows for efficient electron and hole transport. In biological systems, the compound may interact with DNA or proteins, leading to inhibition of specific enzymes or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(9H-carbazole): Lacks the bromine atoms, resulting in different reactivity and applications.
2,7-Dibromo-9H-carbazole: A simpler derivative with fewer functional groups, used in similar electronic applications.
Uniqueness: The presence of bromine atoms in 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) enhances its reactivity, making it suitable for a wider range of chemical modifications and applications. Its unique structure also provides better charge transport properties compared to simpler carbazole derivatives .
Eigenschaften
CAS-Nummer |
597570-69-9 |
|---|---|
Molekularformel |
C36H20Br4N2 |
Molekulargewicht |
800.2 g/mol |
IUPAC-Name |
2,3-dibromo-9-[4-[4-(2,3-dibromocarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H20Br4N2/c37-29-17-27-25-5-1-3-7-33(25)41(35(27)19-31(29)39)23-13-9-21(10-14-23)22-11-15-24(16-12-22)42-34-8-4-2-6-26(34)28-18-30(38)32(40)20-36(28)42/h1-20H |
InChI-Schlüssel |
DRURCHHSIYVMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC(=C(C=C86)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)


